
2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide is an organic compound with a complex structure that includes a bromophenoxy group, a methanesulfonyl group, and a methylbutanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide typically involves multiple steps. One common route starts with the bromination of phenol to obtain 4-bromophenol. This intermediate is then reacted with an appropriate alkylating agent to introduce the phenoxy group. The resulting compound is further reacted with methanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group. Finally, the amide bond is formed by reacting the intermediate with 3-methylbutanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-bromophenoxy)ethanol: A simpler compound with similar functional groups but lacking the methanesulfonyl and amide groups.
4-bromophenyl thp ether: Contains the bromophenoxy group but differs in the rest of the structure.
Uniqueness
2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H16BrNO4S |
|---|---|
Molekulargewicht |
350.23 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-3-methyl-N-methylsulfonylbutanamide |
InChI |
InChI=1S/C12H16BrNO4S/c1-8(2)11(12(15)14-19(3,16)17)18-10-6-4-9(13)5-7-10/h4-8,11H,1-3H3,(H,14,15) |
InChI-Schlüssel |
JBDUBUSDKYMKPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NS(=O)(=O)C)OC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13555807.png)
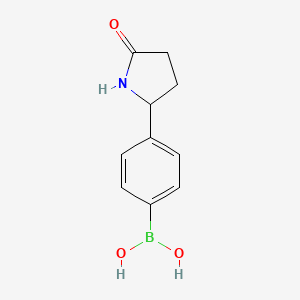
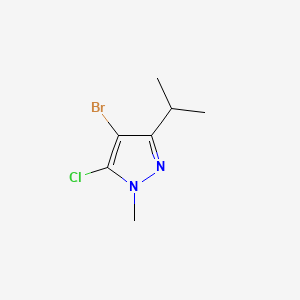
![3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B13555819.png)
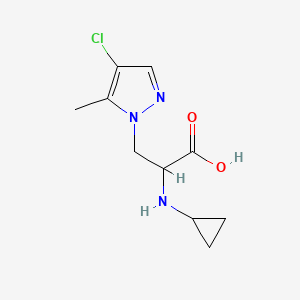
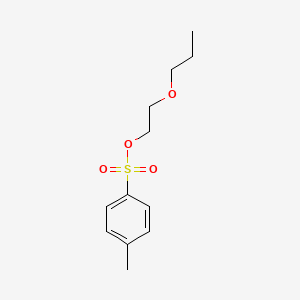

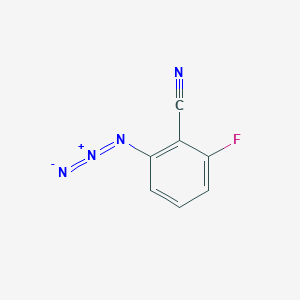

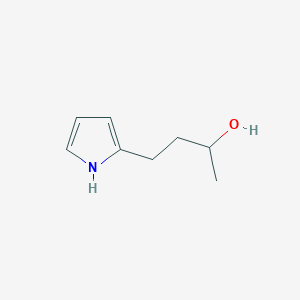
![3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine](/img/structure/B13555854.png)

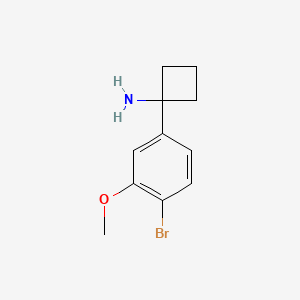
![(R)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13555866.png)
